Oxymethyltropacine

Beschreibung

Oxymethyltropacine is a compound of interest in pharmacological research, particularly for its structural and functional properties. However, none of the provided evidence sources explicitly mention Oxymethyltropacine, making it challenging to derive a detailed introduction or comparative analysis from the given materials. This limitation suggests that further investigation into specialized databases or literature is required to gather authoritative data on this compound.

Eigenschaften

CAS-Nummer |

38545-48-1 |

|---|---|

Molekularformel |

C23H27NO3 |

Molekulargewicht |

365.5 g/mol |

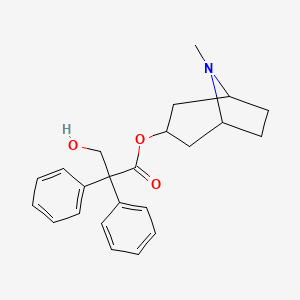

IUPAC-Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2,2-diphenylpropanoate |

InChI |

InChI=1S/C23H27NO3/c1-24-19-12-13-20(24)15-21(14-19)27-22(26)23(16-25,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-21,25H,12-16H2,1H3 |

InChI-Schlüssel |

LAHZEAWORMLOOB-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)(C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxymethyltropacine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Tropinone: Tropinone is synthesized from succindialdehyde, methylamine, and acetone through a Mannich reaction.

Reduction: Tropinone is then reduced to tropine using a reducing agent such as sodium borohydride.

Methylation: Tropine undergoes methylation using methyl iodide to form methyltropine.

Oxidation: The final step involves the oxidation of methyltropine to oxymethyltropacine using an oxidizing agent like potassium permanganate.

Industrial Production Methods

Industrial production of oxymethyltropacine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

Oxymethyltropacine undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxymethyltropacine N-oxide, while substitution can produce halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Oxymethyltropacine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other tropane derivatives.

Biology: Studies have explored its effects on neurotransmitter systems, given its structural similarity to other tropane alkaloids.

Medicine: Research is ongoing into its potential therapeutic uses, particularly in treating neurological disorders.

Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of oxymethyltropacine involves its interaction with specific molecular targets in the body. It primarily affects neurotransmitter pathways by binding to receptors and altering their activity. This can lead to changes in neurotransmitter release and uptake, influencing various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence focuses on methamphetamine () and opioids (), which are pharmacologically distinct from tropane alkaloids like Oxymethyltropacine.

Table 1: General Comparison of Selected Compounds from Evidence

Key Findings:

Methamphetamine :

- Induces long-term neurochemical changes, including reduced tyrosine hydroxylase activity in the neostriatum, which correlates with dopaminergic system damage .

- High abuse liability due to rapid dopamine release and euphoric effects .

Opioids: Immunomodulatory effects are noted, with some opioids (e.g., morphine) suppressing NK cell activity and cytokine production . Compatibility and safety profiles vary; for example, fentanyl’s potency necessitates strict dosing protocols to avoid respiratory failure .

Limitations of the Provided Evidence

- No direct data on Oxymethyltropacine: The compound is absent in all three evidence sources, which instead focus on stimulants, opioids, and unrelated chemicals ().

- Structural/functional disparities : Methamphetamine (amphetamine derivative) and opioids (alkaloids targeting opioid receptors) differ fundamentally from tropane-based compounds like Oxymethyltropacine, limiting cross-class comparisons.

Recommendations for Future Research

To address the knowledge gap, researchers should:

Consult specialized databases (e.g., PubChem, SciFinder) for Oxymethyltropacine’s physicochemical properties.

Investigate its pharmacokinetic and pharmacodynamic profiles relative to tropane alkaloids (e.g., atropine, scopolamine).

Compare receptor binding affinities (e.g., muscarinic vs. dopaminergic targets) to identify unique therapeutic or toxicological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.